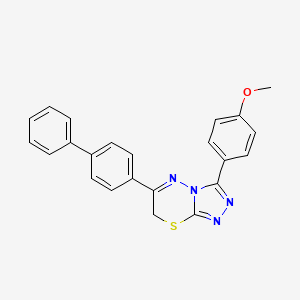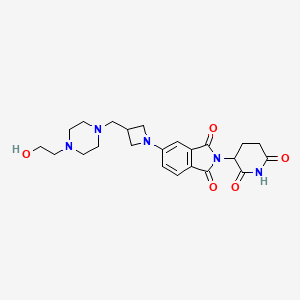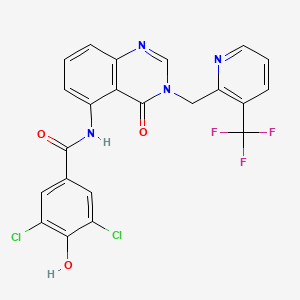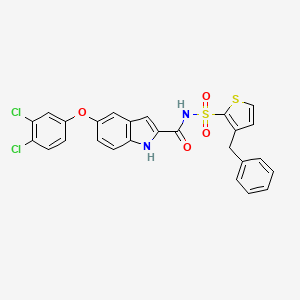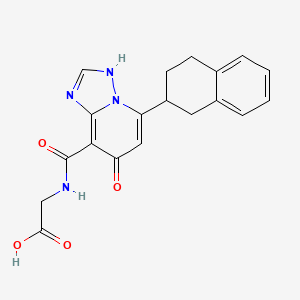
Phd2-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phd2-IN-2 is a small-molecule inhibitor of prolyl hydroxylase domain-containing protein 2 (PHD2). PHD2 is an enzyme that plays a crucial role in the regulation of the hypoxia-inducible factor (HIF) pathway, which is involved in cellular responses to low oxygen levels. By inhibiting PHD2, this compound stabilizes HIF-1α, leading to the activation of various genes that help cells adapt to hypoxic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phd2-IN-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and reagents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale manufacturing. This includes selecting cost-effective reagents, improving reaction yields, and ensuring the purity of the final product. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Phd2-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds .
Applications De Recherche Scientifique
Phd2-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the HIF pathway and its regulation.
Biology: Employed in cell culture experiments to investigate cellular responses to hypoxia.
Medicine: Explored as a potential therapeutic agent for diseases related to hypoxia, such as anemia and ischemic conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the HIF pathway
Mécanisme D'action
Phd2-IN-2 exerts its effects by inhibiting the enzymatic activity of PHD2. This inhibition prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation in the cell. Stabilized HIF-1α then translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation to hypoxia .
Comparaison Avec Des Composés Similaires
Phd2-IN-2 is compared with other PHD2 inhibitors such as vadadustat, roxadustat, daprodustat, desidustat, and enarudustat. These compounds share a similar mechanism of action but may differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique in its specific binding affinity and inhibitory profile, making it a valuable tool for studying the HIF pathway .
List of Similar Compounds
- Vadadustat
- Roxadustat
- Daprodustat
- Desidustat
- Enarudustat
Propriétés
Formule moléculaire |
C19H18N4O4 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
2-[[7-oxo-5-(1,2,3,4-tetrahydronaphthalen-2-yl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C19H18N4O4/c24-15-8-14(13-6-5-11-3-1-2-4-12(11)7-13)23-18(21-10-22-23)17(15)19(27)20-9-16(25)26/h1-4,8,10,13H,5-7,9H2,(H,20,27)(H,21,22)(H,25,26) |
Clé InChI |
GTLIZKYONDHTKU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2CC1C3=CC(=O)C(=C4N3NC=N4)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


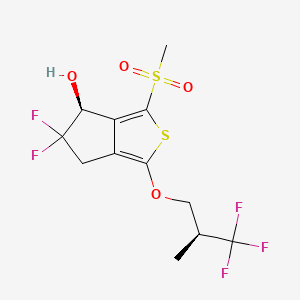
![N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B12380032.png)
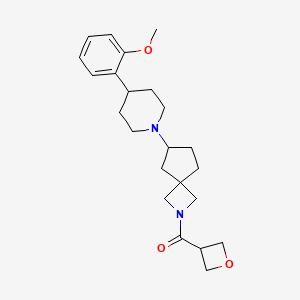
![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)
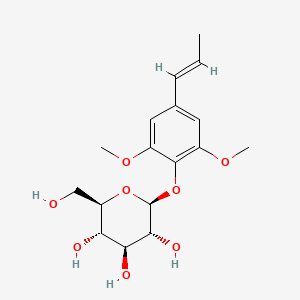
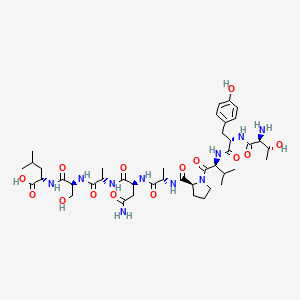
![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)
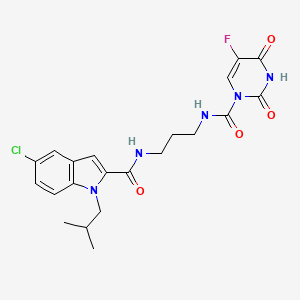
![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)
